Cas no 93796-62-4 (3-Bromo-5-methyl-2-nitrophenol)

3-Bromo-5-methyl-2-nitrophenol structure
93796-62-4 structure
Product Name:3-Bromo-5-methyl-2-nitrophenol
Numero CAS:93796-62-4
MF:C7H6BrNO3
MW:232.0314412117
CID:4977516
Update Time:2025-11-01

3-Bromo-5-methyl-2-nitrophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Bromo-5-methyl-2-nitrophenol
    • Inchi: 1S/C7H6BrNO3/c1-4-2-5(8)7(9(11)12)6(10)3-4/h2-3,10H,1H3
    • Chiave InChI: GKHWBKKRZTZAEC-UHFFFAOYSA-N
    • Sorrisi: BrC1=CC(C)=CC(=C1[N+](=O)[O-])O

Proprietà calcolate

  • Massa esatta: 230.95311 g/mol
  • Massa monoisotopica: 230.95311 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 182
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 66
  • Peso molecolare: 232.03

3-Bromo-5-methyl-2-nitrophenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A013016159-250mg
3-Bromo-5-methyl-2-nitrophenol
93796-62-4 97%
250mg
$499.20 2023-08-31
Alichem
A013016159-500mg
3-Bromo-5-methyl-2-nitrophenol
93796-62-4 97%
500mg
$815.00 2023-08-31
Alichem
A013016159-1g
3-Bromo-5-methyl-2-nitrophenol
93796-62-4 97%
1g
$1534.70 2023-08-31

Ulteriori informazioni su 3-Bromo-5-methyl-2-nitrophenol

3-Bromo-5-methyl-2-nitrophenol and CAS No. 93796-62-4: A Comprehensive Overview of Its Chemical Properties and Applications

3-Bromo-5-methyl-2-nitrophenol, with the CAS No. 93796-62-4, is a multifunctional aromatic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This molecule combines three distinct functional groups—bromine, methyl, and nitro—on a phenol scaffold, creating a unique chemical profile that offers versatility in synthetic applications. Recent advancements in organic synthesis and drug discovery have highlighted the potential of this compound as a key intermediate in the development of novel therapeutics and functional materials.

The molecular structure of 3-Bromo-5-methyl-2-nitrophenol consists of a benzene ring substituted with three functional groups: a bromine atom at the 3-position, a methyl group at the 5-position, and a nitro group at the 2-position. The phenol hydroxyl group at the 1-position further enhances its reactivity and utility in chemical transformations. This combination of substituents provides a balanced interplay of electron-withdrawing and electron-donating effects, which is critical for its role as a building block in complex molecule synthesis.

Recent studies have demonstrated the utility of 3-Bromo-5-methyl-2-nitrophenol in the development of multifunctional pharmaceutical agents. For instance, a 2023 publication in Organic & Biomolecular Chemistry described its use as a precursor in the synthesis of anti-inflammatory compounds with enhanced bioavailability. The nitro group at the 2-position was shown to modulate the metabolic stability of the final product, while the methyl group at the 5-position contributed to improved solubility in aqueous environments. These findings underscore the importance of precise functional group placement in optimizing drug-like properties.

In the realm of materials science, 3-Bromo-5-methyl-2-nitrophenol has emerged as a valuable component in the fabrication of conductive polymers and photovoltaic materials. A 2024 study published in Advanced Materials Interfaces highlighted its role as a dopant in the synthesis of polyaniline-based composites. The bromine substituent was found to enhance the charge transport properties of the polymer matrix, while the nitro group provided structural rigidity, which is essential for maintaining the integrity of the material under operational conditions.

The synthetic versatility of 3-Bromo-5-methyl-2-nitrophenol is further evidenced by its application in click chemistry approaches. Researchers have employed electrophilic substitution reactions to functionalize this compound, enabling the creation of targeted drug delivery systems. A 2023 article in Chemical Communications described the use of 3-Bromo-5-methyl-2-nitrophenol as a starting material for the synthesis of PEGylated nanoparticles with controlled release profiles. The methyl group at the 5-position was critical in ensuring the compatibility of the final product with biological systems, while the nitro group facilitated selective chemical modifications.

From a mechanistic perspective, the reactivity of 3-Bromo-5-methyl-2-nitrophenol is influenced by the electronic effects of its substituents. The nitro group at the 2-position acts as a strong electron-withdrawing group, which can direct electrophilic substitutions to the 4- and 6-positions of the benzene ring. This property is particularly advantageous in the synthesis of functionalized aromatic compounds, where precise positional control is required. In contrast, the methyl group at the 5-position provides steric hindrance, which can modulate the reactivity of adjacent functional groups.

Recent computational studies have provided insights into the electronic properties of 3-Bromo-5-methyl-2-nitrophenol. A 2024 paper in Journal of Physical Chemistry C used density functional theory (DFT) calculations to analyze the frontier molecular orbitals of the compound. The results indicated that the nitro group significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which enhances its reactivity in redox processes. These findings have implications for its use in energy storage materials and electrochemical sensors.

The environmental impact of 3-Bromo-5-methyl-2-nitrophenol has also been a topic of recent research. A 2023 study in Environmental Science & Technology evaluated its biodegradability and potential for bioaccumulation. The results suggested that the presence of the nitro group at the 2-position may reduce its biodegradability compared to simpler phenol derivatives. However, the introduction of the methyl group at the 5-position was found to enhance its solubility in water, which could mitigate its environmental persistence. These findings highlight the need for careful consideration of the ecological implications of compounds like 3-Bromo-5-methyl-2-nitrophenol during their development and application.

Looking ahead, the future of 3-Bromo-5-methyl-2-nitrophenol in scientific research is promising. Its unique chemical structure positions it as a versatile platform for the synthesis of multifunctional materials and targeted therapeutics. Ongoing research is focused on optimizing its synthetic routes to improve yield and purity, as well as exploring its potential in emerging fields such as nanotechnology and green chemistry. The ability to tailor its functional groups through chemical modifications suggests that 3-Bromo-5-methyl-2-nitrophenol will continue to play a significant role in the advancement of various scientific disciplines.

In conclusion, 3-Bromo-5-methyl-2-nitrophenol is a compound of considerable scientific interest due to its unique chemical structure and diverse applications. Its role as a building block in the synthesis of pharmaceuticals, materials, and functionalized compounds has been extensively explored in recent studies. As research in organic chemistry and materials science continues to evolve, the potential of 3-Bromo-5-methyl-2-nitrophenol is likely to expand, offering new opportunities for innovation and discovery.

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